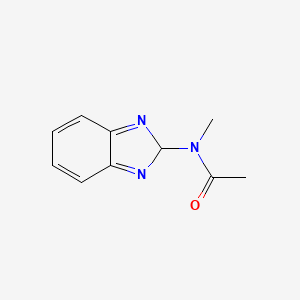

N-(2H-benzimidazol-2-yl)-N-methylacetamide

Description

Historical and Contemporary Significance of Benzimidazole (B57391) Derivatives in Scientific Inquiry

The scientific journey of benzimidazole derivatives began in the mid-20th century, with initial investigations into their biological roles spurred by their structural similarity to purines. frontiersin.org The discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is a fundamental component of vitamin B12 solidified the importance of this heterocyclic system in biological processes. isca.me Historically, research has led to the development of numerous clinically significant drugs, including proton pump inhibitors like omeprazole (B731) and anthelmintics such as albendazole. nih.govijpsjournal.com

In contemporary research, the benzimidazole nucleus continues to be a focal point for the development of new therapeutic agents. ijpsjournal.com Its derivatives are investigated for a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects. isca.meresearchgate.net The ongoing exploration of novel benzimidazole derivatives is driven by the need to address challenges such as drug resistance and the desire for more effective and selective therapeutic options. frontiersin.org The versatility of the benzimidazole scaffold allows for extensive chemical modifications, enabling the synthesis of large libraries of compounds for screening and optimization. dntb.gov.ua

The following table provides a summary of the diverse pharmacological activities associated with the benzimidazole scaffold, highlighting its broad therapeutic potential.

| Pharmacological Activity | Therapeutic Area |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammation & Pain |

| Antiulcer | Gastroenterology |

| Antihypertensive | Cardiovascular Disease |

| Anthelmintic | Parasitic Infections |

| Antihistaminic | Allergy & Immunology |

Structural Characteristics of the Benzimidazole Nucleus and Acetamide (B32628) Moiety Relevant to Research

The benzimidazole nucleus is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to an imidazole (B134444) ring. wikipedia.org This fusion imparts a unique set of physicochemical properties to the molecule. The imidazole portion of the structure contains two nitrogen atoms, one of which is basic and the other acidic, allowing for the formation of hydrogen bonds and coordination with metal ions. nih.gov The aromatic nature of the ring system contributes to its stability and allows for π-π stacking interactions with biological macromolecules. researchgate.net The ability to substitute at various positions on both the benzene and imidazole rings provides a facile means of modulating the compound's steric, electronic, and lipophilic properties. rsc.org

The acetamide moiety (–NHCOCH₃) is a common functional group in medicinal chemistry, known for its ability to participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). indexcopernicus.com The incorporation of an acetamide group can influence a molecule's solubility, metabolic stability, and binding affinity for its target. In the context of benzimidazole derivatives, the addition of an acetamide group has been shown to be a valuable strategy in the design of compounds with enhanced biological activity. nih.govnih.gov

Positioning of N-(2H-benzimidazol-2-yl)-N-methylacetamide within the Broader Landscape of Benzimidazole Scaffold Research

This compound belongs to the class of 2-aminobenzimidazole (B67599) derivatives, which are a significant subset of benzimidazole research. scispace.com The core structure features an acetamide group in which the nitrogen atom is directly attached to the 2-position of the benzimidazole ring. Furthermore, this nitrogen is also substituted with a methyl group. This specific substitution pattern distinguishes it from simpler N-acylbenzimidazoles and introduces additional structural complexity.

Research into benzimidazole-acetamide conjugates has demonstrated their potential in various therapeutic areas. indexcopernicus.com For instance, certain benzimidazole acetamide derivatives have been investigated for their antibacterial and anti-tubercular activities. indexcopernicus.com Others have been explored for their neuroprotective effects by attenuating neuroinflammation and oxidative stress. nih.gov The synthesis of novel benzimidazole-acetamide derivatives is an active area of research, with studies focusing on the impact of different substituents on the biological activity of the resulting compounds. researchgate.net this compound can, therefore, be seen as a specific molecular entity within a broader class of compounds that are being actively investigated for their therapeutic potential.

The following table showcases examples of biologically active benzimidazole-acetamide derivatives, illustrating the importance of this structural combination in medicinal chemistry.

| Compound Name | Biological Activity |

| 2-(4-methoxyanilino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide | Neuroprotective |

| 2-(Dodecylamino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide | Neuroprotective |

| Substituted benzimidazole-N-phenyl acetamides | Antibacterial, Anti-tubercular |

Rationale for Academic Investigation into Novel Benzimidazole-Acetamide Conjugates

The academic pursuit of novel benzimidazole-acetamide conjugates is driven by several key factors. Firstly, the proven therapeutic success of benzimidazole-containing drugs provides a strong impetus for the continued exploration of this scaffold. wisdomlib.org Secondly, the structural versatility of both the benzimidazole nucleus and the acetamide moiety allows for the creation of a vast chemical space, increasing the probability of identifying compounds with desired biological activities.

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

N-(2H-benzimidazol-2-yl)-N-methylacetamide |

InChI |

InChI=1S/C10H11N3O/c1-7(14)13(2)10-11-8-5-3-4-6-9(8)12-10/h3-6,10H,1-2H3 |

InChI Key |

XWROLNUHLYRQOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1N=C2C=CC=CC2=N1 |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation of N 2h Benzimidazol 2 Yl N Methylacetamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.

The ¹H NMR spectrum of N-(2H-benzimidazol-2-yl)-N-methylacetamide is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would be characterized by signals from the four protons on the benzene (B151609) portion of the benzimidazole (B57391) ring. These protons (H-4, H-5, H-6, and H-7) typically appear as a complex multiplet system due to spin-spin coupling. Protons H-4 and H-7 are chemically equivalent, as are H-5 and H-6, often presenting an AA'BB' system in the range of δ 7.20-7.70 ppm.

The aliphatic region would contain two sharp singlets corresponding to the methyl groups of the acetamide (B32628) moiety. The protons of the acetyl group (CH₃-C=O) are expected to resonate at approximately δ 2.10 ppm, while the N-methyl group (N-CH₃) protons would likely appear slightly downfield, around δ 3.40 ppm, due to the influence of the nitrogen atom and potential rotational isomers (rotamers) around the amide C-N bond. The labile proton on the benzimidazole nitrogen (N-H) would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Benzimidazole N-H | ~12.5 (variable) | Broad Singlet | 1H |

| Aromatic H (H-4, H-7) | 7.55 - 7.70 | Multiplet | 2H |

| Aromatic H (H-5, H-6) | 7.20 - 7.35 | Multiplet | 2H |

| N-CH₃ | ~3.40 | Singlet | 3H |

| CO-CH₃ | ~2.10 | Singlet | 3H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct carbon signals are anticipated. The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, typically appearing around δ 170.0 ppm. The C-2 carbon of the benzimidazole ring, being attached to three nitrogen atoms, would also be significantly downfield, predicted to be in the δ 150.0-155.0 ppm range.

The aromatic carbons of the benzimidazole ring would appear between δ 115.0 and 140.0 ppm. The two quaternary carbons (C-3a and C-7a) would have a distinct chemical shift from the protonated carbons (C-4, C-5, C-6, C-7). The methyl carbons would be found in the upfield region of the spectrum; the N-methyl carbon is predicted around δ 35.0 ppm, and the acetyl methyl carbon around δ 24.0 ppm. Data from analogs such as N-(5,6-dimethyl-1H-benzimidazol-2-yl)acetamide support these predicted ranges for the core benzimidazole structure. spectrabase.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~170.0 |

| Benzimidazole C-2 | ~152.0 |

| Benzimidazole C-3a, C-7a | ~138.0 |

| Benzimidazole C-5, C-6 | ~123.0 |

| Benzimidazole C-4, C-7 | ~115.0 |

| N-CH₃ | ~35.0 |

| CO-CH₃ | ~24.0 |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) would reveal correlations between adjacent protons, confirming the connectivity within the aromatic ring system (e.g., H-4 with H-5, H-6 with H-7).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. This would definitively link the proton signals at δ 7.20-7.70 ppm to their corresponding aromatic carbons and the methyl proton singlets to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for this structure. It shows correlations between protons and carbons separated by two or three bonds. Key expected correlations would include:

A correlation from the N-CH₃ protons (δ ~3.40 ppm) to the C-2 of the benzimidazole ring (δ ~152.0 ppm) and the carbonyl carbon (δ ~170.0 ppm). This correlation is unambiguous proof that the N-methylacetamide group is attached to the C-2 position.

Correlations from the aromatic protons (H-4/H-7) to the quaternary carbons (C-3a/C-7a) and the C-2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation or identifying rotamers around the amide bond.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would display several characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole (B134444) ring. The most prominent feature would be a strong, sharp absorption band around 1680 cm⁻¹, corresponding to the C=O stretching vibration of the tertiary amide group. Other significant peaks would include C-H stretching from the aromatic and methyl groups just above and below 3000 cm⁻¹, respectively, and C=N and C=C stretching vibrations within the fingerprint region (1450-1620 cm⁻¹), which are characteristic of the benzimidazole ring system. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Benzimidazole) | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium |

| C=O Stretch (Amide I) | 1670 - 1690 | Strong, Sharp |

| C=N and C=C Stretch | 1450 - 1620 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The benzimidazole ring is a significant chromophore. It is expected to exhibit strong absorptions in the UV region corresponding to π → π* electronic transitions. Typically, benzimidazole and its simple derivatives show two main absorption bands, one intense band around 240-250 nm and a second, broader band with fine structure around 270-280 nm. The attachment of the N-methylacetamide group at the C-2 position is expected to cause a slight bathochromic (red) shift in these absorption maxima due to its electronic influence on the conjugated system.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Characterization

HRMS is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. For this compound (C₁₀H₁₁N₃O), the calculated exact mass is 189.0902 Da. An HRMS experiment would aim to detect the protonated molecule [M+H]⁺ at m/z 190.0975.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron impact (EI) or collision-induced dissociation (CID) would likely lead to characteristic fragments. A plausible fragmentation pathway could involve:

Initial loss of an acetyl radical (•COCH₃, 43 Da) to form a stable fragment.

Cleavage of the C-N bond to yield a benzimidazol-2-yl cation (m/z 117) and a neutral N-methylacetamide fragment.

The characteristic fragmentation of the benzimidazole ring itself, often involving the loss of HCN (27 Da).

| Ion/Fragment | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₂N₃O⁺ | 190.0975 | Protonated Molecular Ion |

| [M-COCH₃]⁺ | C₈H₈N₃⁺ | 146.0713 | Loss of acetyl group |

| [C₇H₅N₂]⁺ | C₇H₅N₂⁺ | 117.0447 | Benzimidazol-2-yl cation |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Analysis

X-ray diffraction (XRD) is a powerful analytical technique for elucidating the three-dimensional atomic and molecular structure of a crystalline material. This method is indispensable for the unambiguous determination of molecular geometry, conformation, and intermolecular interactions in the solid state. While a comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray diffraction data for this compound, this section will present representative data for structurally analogous benzimidazole derivatives to illustrate the application and utility of both single-crystal and powder XRD techniques in the structural analysis of this class of compounds.

Single-Crystal X-ray Diffraction Analysis of Benzimidazole Analogs

For instance, studies on compounds such as 2-(o-aminophenyl)benzimidazole and N-methyl-2-(o-nitrophenyl)benzimidazole have demonstrated how different substituents on the benzimidazole core can influence molecular planarity and hydrogen bonding patterns. scispace.com In the case of 2-(o-aminophenyl)benzimidazole, the molecule is completely planar and exhibits both intermolecular and intramolecular hydrogen bonds. scispace.com In contrast, N-methyl-2-(o-nitrophenyl)benzimidazole is not planar. scispace.com

The crystallographic data for several benzimidazole derivatives are summarized below to provide an insight into the typical parameters obtained from such analyses.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 2-(o-aminophenyl)benzimidazole | C₁₃H₁₁N₃ | Orthorhombic | Pca2₁ | a = 16.433(2) Å, b = 3.998(1) Å, c = 15.698(3) Å | scispace.com |

| N-methyl-2-(o-nitrophenyl)benzimidazole | C₁₄H₁₁N₃O₂ | Monoclinic | P2₁/n | a = 7.723(2) Å, b = 13.911(2) Å, c = 11.234(2) Å, β = 93.30(2)° | scispace.com |

| 2-(4-hexyloxyphenyl)-1H-benzimidazole | C₁₉H₂₂N₂O | Monoclinic | P2₁/c | a = 5.6696(2) Å, b = 25.856(1) Å, c = 11.7589(4) Å, β = 100.199(1)° | nih.gov |

| 2-(4-hexyloxyphenyl)-1-phenyl-1H-benzimidazole | C₂₅H₂₆N₂O | Monoclinic | P2₁/c | a = 12.3789(4) Å, b = 15.6021(5) Å, c = 11.2291(4) Å, β = 101.693(1)° | nih.gov |

| 1-benzyl-2-(4-hexyloxyphenyl)-1H-benzimidazole | C₂₆H₂₈N₂O | Triclinic | P-1 | a = 5.7533(2) Å, b = 12.3564(4) Å, c = 16.1423(5) Å, α = 98.414(1)°, β = 90.718(1)°, γ = 95.839(1)° | nih.gov |

These examples highlight the detailed structural information that can be obtained from single-crystal XRD, which is crucial for understanding structure-property relationships in medicinal chemistry and materials science. nih.gov

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a complementary technique primarily used for the identification of crystalline phases and the assessment of sample purity. While it does not provide the atomic-level detail of single-crystal XRD, it is a rapid and non-destructive method for characterizing bulk crystalline solids. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline compound.

Although specific powder diffraction data for this compound is not available, a hypothetical PXRD pattern would consist of a series of peaks at characteristic 2θ values. The position and relative intensities of these peaks are dependent on the crystal structure of the compound.

A representative table of what powder XRD data might look like for a benzimidazole derivative is presented below. This table illustrates how the data is typically reported, with the diffraction angles (2θ), d-spacing (the distance between crystallographic planes), and the relative intensity of the peaks.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 60 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 75 |

| 24.5 | 3.63 | 90 |

| 26.0 | 3.42 | 50 |

Computational Chemistry and Theoretical Modeling of N 2h Benzimidazol 2 Yl N Methylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods model the electronic structure of N-(2H-benzimidazol-2-yl)-N-methylacetamide to derive various chemical and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. kaust.edu.sa It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov By finding the minimum energy conformation, DFT calculations can predict bond lengths, bond angles, and dihedral angles for this compound. For similar benzimidazole (B57391) structures, DFT methods like B3LYP with a 6-311++G(d,p) basis set have shown excellent agreement with experimental data. nih.gov

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule, which helps in the characterization and identification of the compound by matching theoretical spectra with experimental results. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting within the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzimidazole Derivative Core Structure using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (imidazole) | 1.38 Å |

| Bond Length | C=N (imidazole) | 1.31 Å |

| Bond Length | C-C (benzene) | 1.40 Å |

| Bond Angle | C-N-C (imidazole) | 108.5° |

| Bond Angle | N-C-N (imidazole) | 115.0° |

Note: This table provides example data typical for benzimidazole cores to illustrate the output of DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.gov These descriptors help in predicting how this compound would behave in chemical reactions. nih.govnih.gov

Table 2: Example Frontier Molecular Orbital Properties and Chemical Reactivity Descriptors

| Parameter | Formula | Illustrative Value |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.8 eV |

| Global Hardness (η) | (I - A) / 2 | 2.35 eV |

| Global Softness (S) | 1 / (2η) | 0.21 eV-1 |

Note: Values are illustrative and represent typical outputs from FMO analysis of related heterocyclic compounds.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model the dynamic behavior of this compound, providing insights into its conformational flexibility and interactions with its environment, such as a solvent. rsc.orgresearchgate.net

These simulations can explore the molecule's conformational landscape, identifying the most stable and frequently occurring shapes (conformers). Furthermore, by placing the molecule in a simulated box of solvent molecules (e.g., water), MD can investigate solvation effects, including the formation and dynamics of hydrogen bonds between the solute and solvent. rsc.orgresearchgate.net For benzimidazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, a critical step after molecular docking. nih.govnih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction at a Theoretical Level

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ijsrst.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule like this compound to a specific biological target. nih.govresearchgate.net

The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score. ijsrst.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. nih.govnih.gov For various benzimidazole derivatives, docking studies have successfully predicted binding modes to targets like HIV-reverse transcriptase, cyclin-dependent kinases, and beta-tubulins. nih.govnih.govnih.gov

Table 3: Illustrative Molecular Docking Results for a Benzimidazole-based Inhibitor

| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Cyclin-Dependent Kinase 8 (CDK8) | -8.5 | LYS52, ASP98 | Hydrogen Bond |

| VAL27, ILE78 | Hydrophobic | ||

| HIV Reverse Transcriptase | -9.2 | LYS101, LYS103 | Hydrogen Bond |

| TYR181, TRP229 | Hydrophobic, Pi-Pi |

Note: This table presents example data to demonstrate typical outputs from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that the structural properties of a molecule determine its activity.

In a QSAR study, molecular descriptors (numerical values that characterize properties of a molecule, such as steric, electronic, or topological features) are calculated for a set of molecules with known activities. biointerfaceresearch.com Then, a mathematical model is developed, often using methods like multiple linear regression (MLR), to correlate these descriptors with the observed activity. nih.gov Once a statistically robust QSAR model is established and validated, it can be used to predict the biological activity of new, untested compounds like this compound, provided it falls within the model's applicability domain. nih.govresearchgate.net This approach helps prioritize the synthesis of compounds with potentially higher efficacy. mdpi.com

Computational Modeling of this compound Reveals No Specific Research Findings

While the fields of computational chemistry and theoretical modeling are active areas of research for a wide variety of chemical compounds, it appears that this compound has not been a specific subject of such detailed investigation in publicly available literature.

General computational studies on related structural motifs, such as benzimidazoles and N-methylacetamides, are available. These studies explore concepts like tautomeric equilibria and the influence of solvent environments on molecular stability and electronic properties. For instance, research on other benzimidazole derivatives often investigates the prototropic tautomerism involving the nitrogen atoms of the imidazole (B134444) ring. Similarly, computational analyses of amides like N-methylacetamide focus on conformational preferences and hydrogen bonding interactions in various solvents.

However, without specific computational experiments performed on this compound, any discussion of its behavior under different solvent conditions or the relative stabilities of its potential tautomers would be purely speculative. The generation of scientifically accurate data tables and detailed research findings, as requested, is contingent on the existence of such focused studies.

Researchers in computational chemistry select molecules for study based on various factors, including known biological activity, potential for materials science applications, or fundamental chemical interest. The absence of published computational data for this compound suggests it has not yet been prioritized for this type of in-depth theoretical analysis.

Therefore, the section on "Solvent Effects and Tautomerism Investigations using Computational Methods" for this compound cannot be constructed with the required scientific rigor and detail due to the lack of specific source material.

Pre Clinical Pharmacological and Biological Activity Research on N 2h Benzimidazol 2 Yl N Methylacetamide Derivatives

Investigation of Putative Molecular Targets and Pathways

The biological activity of benzimidazole (B57391) derivatives stems from their ability to interact with various enzymes, receptors, and cellular processes. The electron-rich nitrogen heterocycle of the benzimidazole scaffold allows for the formation of diverse weak interactions, enabling it to bind to a broad spectrum of therapeutic targets. nih.gov

Benzimidazole derivatives have been extensively studied as inhibitors of several key enzyme classes.

tRNA (Guanine37-N1)-methyltransferase (TrmD): TrmD is an essential enzyme in many bacterial pathogens, making it an attractive target for antibiotic development. nih.govnih.gov It catalyzes the transfer of a methyl group from S-adenosyl-l-methionine (SAM) to guanine at position 37 in certain tRNAs. nih.gov While extensive research has been conducted to find inhibitors of this enzyme, studies have primarily focused on other chemical scaffolds, such as thienopyrimidinone derivatives, which have shown nanomolar potency against TrmD in vitro. nih.govnih.gov

Aromatase: Aromatase, a cytochrome P450 enzyme, is crucial for the biosynthesis of estrogens from androgens. Its inhibition is a key strategy in managing estrogen-dependent breast cancer. nih.gov While research on specific N-(2H-benzimidazol-2-yl)-N-methylacetamide derivatives is limited, related benzimidazole-containing structures, such as benzimidazole-triazolothiadiazine derivatives, have been synthesized and investigated as potential aromatase inhibitors. nih.gov

Monoamine Oxidase (MAO): MAO enzymes are responsible for the breakdown of key neurotransmitters like dopamine, norepinephrine, and serotonin. drugs.com Inhibitors of MAO, particularly the MAO-B isoform, are used in the treatment of Parkinson's disease to slow the degradation of dopamine. nih.govnih.gov Several studies have identified benzimidazole derivatives as potent and selective MAO-B inhibitors. nih.govresearchgate.net For instance, a series of benzimidazole chalcone derivatives showed preferential inhibition of MAO-B over MAO-A. researchgate.net One derivative, compound 16d , emerged as a highly potent, competitive, and reversible hMAO-B inhibitor with an IC₅₀ value of 67.3 nM, comparable to the approved drug safinamide. nih.gov The mechanism often involves the benzimidazole scaffold fitting into the active site cavity of the enzyme. nih.gov

Table 1: MAO-B Inhibition by Benzimidazole Chalcone Derivatives Data sourced from Krishna et al. (2023) researchgate.net

| Compound | Substituent (B Ring) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| BCH1 | H | 35.28 | >2.83 |

| BCH2 | ortho-Cl | 0.80 | 44.11 |

| BCH3 | para-Cl | 2.04 | 17.29 |

| BCH4 | ortho-Br | 0.98 | 24.48 |

Kinases (IRAK4, Lck, JAK3): Protein kinases are critical regulators of cellular signaling, and their inhibition is a major focus in drug discovery for cancer and inflammatory diseases. nih.govmdpi.com The benzimidazole scaffold is a common feature in many kinase inhibitors. nih.govresearchgate.net Specifically, derivatives based on a 2-benzimidazolyl-purinone core have been developed as potent inhibitors of Janus tyrosine kinase 3 (JAK3). nih.gov One such compound demonstrated excellent kinase activity and efficacy in a mouse model by inhibiting interleukin-2 (IL-2) induced interferon-gamma (INF-gamma) production. nih.gov Structure-activity relationship studies have indicated that substitution at the 5-position of the benzimidazole ring can be crucial for inhibitory effects. researchgate.net A series of 1,2-disubstituted benzimidazole-5-carboxamide derivatives were found to be potent and selective JAK1 inhibitors. figshare.com

Bradykinin B1 receptor: The bradykinin B1 receptor is upregulated during inflammation and tissue damage, making it an attractive target for treating inflammatory pain. nih.govmedchemexpress.com While specific antagonists based on the this compound structure are not extensively documented in the provided literature, the broader class of benzimidazole derivatives is recognized for its potential in developing bradykinin receptor antagonists. gov.bc.ca

CXCR3 receptor: The CXCR3 receptor is a chemokine receptor implicated in inflammatory responses. As with the bradykinin receptor, the benzimidazole scaffold is considered a viable starting point for designing antagonists, though specific research on this compound derivatives for this target is an area for further exploration.

Benzimidazole derivatives can exert their biological effects by interfering with fundamental cellular processes. A primary mechanism is the inhibition of microtubule polymerization. biotech-asia.orgyoutube.com By binding to β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest. youtube.com

Another significant mechanism arises from the structural similarity between the benzimidazole scaffold and natural purines. nih.gov This allows the derivatives to interfere with nucleic acid synthesis, potentially by inhibiting enzymes involved in the process or by intercalating with DNA, ultimately leading to cell death. nih.govnih.gov Furthermore, certain benzimidazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme that controls DNA topology, thereby disrupting DNA synthesis and causing cell death. nih.gov

Structure-Activity Relationship (SAR) Derivation and Molecular Design Principles for Modulating Biological Effects

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.govresearchgate.net SAR studies have revealed that modifications at the N1, C2, C5, and C6 positions significantly influence pharmacological effects. mdpi.comscilit.com

Position 2: Substitutions at the C2 position are crucial for activity. For antimicrobial agents, incorporating different heterocyclic or aromatic rings at this position can modulate potency and spectrum. nih.gov

Positions 5 and 6: The benzene (B151609) portion of the benzimidazole ring is also a key site for modification. The introduction of 5-halo substituents has been shown to produce promising broad-spectrum antimicrobial candidates. scilit.com SAR studies suggest that compounds with electron-withdrawing groups (e.g., halogens) tend to exhibit better antibacterial activity, whereas those with electron-donating groups may have enhanced antifungal properties. researchgate.net For instance, a 5-cyano substituent on certain benzimidazole derivatives led to nanomolar potency in protein kinase inhibition. mdpi.com

In Vitro Biological Screening Methodologies

The preclinical evaluation of this compound derivatives relies heavily on a variety of in vitro screening methods to determine their efficacy against specific biological targets.

The antimicrobial potential of benzimidazole derivatives is typically assessed using standardized in vitro assays against a panel of medically relevant bacteria and fungi. scilit.com The broth microdilution method is commonly employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. acs.org These assays are performed against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger. nih.govasm.orgmdpi.com

Numerous studies have demonstrated the potent antimicrobial activity of various benzimidazole derivatives. Some compounds have shown MIC values against methicillin-resistant Staphylococcus aureus (MRSA) that are comparable to the reference drug ciprofloxacin. scilit.com Similarly, significant antifungal activity has been observed, with many bisbenzimidazole compounds exhibiting excellent potency against various fungal strains, in some cases equal or superior to drugs like amphotericin B and fluconazole. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)

| Bacterial Strain | Compound Series/Reference | MIC Range (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Benzimidazole-triazole hybrids nih.gov | 3.125 - 12.5 |

| S. aureus (MRSA) | 5-halo derivatives scilit.com | Comparable to Ciprofloxacin |

| Escherichia coli | Benzimidazole-triazole hybrids nih.gov | 3.125 - 6.25 |

| E. coli (tolC-mutant) | Compound 25d nih.gov | 0.125 |

| Gram-negative bacteria | General derivatives asm.org | Often >200 (indicating resistance) |

Table 3: In Vitro Antifungal Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)

| Fungal Strain | Compound Series/Reference | MIC Range (µg/mL) |

|---|---|---|

| Candida albicans | Bisbenzimidazoles nih.gov | 0.975 - 15.6 |

| Candida glabrata | Benzimidazole-1,2,4-triazoles acs.org | 0.97 - 1.95 |

| Aspergillus niger | Benzoyl acetamides nih.gov | ~0.027 (µM/mL) |

Cell-Based Antiproliferative Activity Assays (e.g., against various cell lines, focused on mechanism rather than human outcomes)

Derivatives of the benzimidazole scaffold, a key structure in medicinal chemistry, have been the subject of extensive research to evaluate their antiproliferative activities against various cancer cell lines. These studies focus on elucidating the underlying mechanisms of action, such as the induction of apoptosis and inhibition of critical cellular pathways.

Research has shown that the cytotoxic activity of certain benzimidazole derivatives is particularly pronounced under hypoxic conditions, which are characteristic of the microenvironment of solid tumors. nih.gov For instance, N-oxide benzimidazole derivatives have demonstrated selective affinity and potent cytotoxic effects in breast cancer cell lines like MCF7 and T47D under hypoxia. nih.gov The introduction of a nitro group to the benzimidazole structure can further enhance this activity. nih.gov One study found that a nitro-substituted N-oxide benzimidazole derivative exhibited strong cytotoxic activity, with IC50 values of 5.5 ± 1.8 nM in MCF7 cells and 0.31 ± 0.06 nM in T47D cells under hypoxic conditions. nih.gov

The mechanism of this antiproliferative action is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the subsequent induction of apoptosis. nih.gov A clear correlation has been observed between the inhibition of NF-κB transcription and the induction of cancer cell apoptosis. nih.gov These compounds appear to block NF-κB–DNA binding, leading to the transactivation of pro-apoptotic genes like bax. nih.gov

Structure-activity relationship (SAR) analyses have been crucial in optimizing the antiproliferative potency of these derivatives. For example, studies on N-(benzimidazol-2-yl)-substituted benzamides revealed that substitutions on the phenyl ring significantly influence activity against MCF7 breast cancer cells. acgpubs.org Specifically, para-substituted phenyl rings with electron-donating groups, such as a methoxy substituent, were found to increase the compound's potency. acgpubs.org

Further investigations into other benzimidazole derivatives have identified compounds with significant activity against colon cancer cell lines, such as HCT-116. One derivative showed an IC50 value of 7.43 µM against HCT-116 cells and was found to inhibit the epidermal growth factor receptor (EGFR) with an IC50 of 96.43 nM. researchgate.net This compound was also observed to induce apoptosis, arresting the cell cycle at the G2 and S-phases. researchgate.net The strategic design of these molecules, mimicking the structure of nucleotides, allows them to interact with the active sites of proteins and enzymes crucial for cancer cell proliferation and survival. acgpubs.org

Investigations into Anti-inflammatory Mechanisms

The benzimidazole nucleus is a recognized scaffold for developing agents with significant anti-inflammatory properties. nih.govnih.gov Research into the mechanisms of action reveals that these compounds can modulate key pathways involved in the inflammatory response. Chronic inflammation is implicated in a wide array of diseases, making the development of effective anti-inflammatory agents a critical area of research. nih.gov

The anti-inflammatory effects of benzimidazole derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes and cytokines. researchgate.net Studies have demonstrated that synthesized benzimidazole compounds can effectively inhibit secretory phospholipase A2 (sPLA2), lipoxygenase (LOX), and cyclooxygenase (COX) enzymes. researchgate.net These enzymes are responsible for producing inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid. researchgate.net

Furthermore, these derivatives have been shown to suppress the lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophage cell lines such as RAW264.7. researchgate.net TNF-α and IL-6 are pivotal cytokines that drive the pathogenesis of numerous inflammatory disorders. researchgate.net By inhibiting these key molecular targets, benzimidazole derivatives can attenuate the inflammatory cascade.

In the context of neuroinflammation, which is a feature of neurodegenerative disorders, benzimidazole acetamide (B32628) derivatives have shown protective effects. nih.gov Ethanol-induced neurodegeneration models have demonstrated that these compounds can ameliorate neuroinflammation by reducing the expression of TNF-α, NF-κB, COX-2, and ionized calcium-binding adapter molecule-1 (Iba-1). nih.gov This suggests that the anti-inflammatory action of these compounds contributes to their neuroprotective potential. nih.gov

Antioxidant and Antiarrhythmic Activity Evaluations

Beyond their antiproliferative and anti-inflammatory effects, benzimidazole derivatives have been investigated for their potential as antioxidant and antiarrhythmic agents. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key contributor to various pathologies.

Benzimidazole derivatives have been reported to act as potent antioxidants and free radical scavengers. nih.gov Their mechanism of action includes the activation of endogenous antioxidant systems such as superoxide dismutase (SODs) and glutathione (GSH). nih.gov In studies related to ethanol-induced neurodegeneration, these compounds were shown to combat elevated oxidative stress, which is closely linked to inflammatory cascades. nih.gov

Specific studies have focused on synthesizing and evaluating novel benzimidazole derivatives for their in vitro antioxidant activity. For example, N9-substituted 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles have been screened for their ability to inhibit lipid peroxidation (LPO) and scavenge radicals like the 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical cation. rrpharmacology.ru Certain compounds in this series demonstrated LPO inhibitory activity comparable to the standard antioxidant dibunol and were also highly active in chemiluminescence models, indicating significant antioxidant potential. rrpharmacology.ru

While direct evidence for the antiarrhythmic activity of this compound itself is limited in the provided context, research on other heterocyclic compounds suggests a potential link between antioxidant and antiarrhythmic properties. For instance, studies on novel pyrrolidin-2-one derivatives have shown that compounds with excellent antiarrhythmic activity also possess significant antioxidant effects. nih.gov This suggests that the antiarrhythmic action may be related, at least in part, to their ability to mitigate oxidative stress, which is a known factor in the pathophysiology of cardiac arrhythmias. nih.gov This connection warrants further investigation within the benzimidazole class of compounds to determine if a similar dual-activity profile exists.

Development of Robust Biological Assay Systems for Compound Evaluation

The evaluation of this compound derivatives and other novel chemical entities relies on the development and implementation of robust and reliable biological assay systems. A bioassay is a laboratory method used to determine the concentration or potency of a substance by measuring its effect on a living organism or biological system. These assays are fundamental in drug discovery for screening compounds, characterizing their activity, and selecting candidates for further development. researchgate.net

Developing an effective bioassay involves several essential steps. pharmtech.com The first is to identify a measurable signal that directly correlates with the biological activity of the compound. pharmtech.com This could involve measuring changes in protein concentration, enzyme activity, cellular DNA modification, immune response, or cell viability. pharmtech.com The choice of assay depends on the therapeutic target and the expected mechanism of action of the compound being tested.

Bioassays can be broadly categorized as in vitro (performed in isolated cells or tissues) or in vivo (performed in living organisms). For initial screening of large numbers of compounds, simple, rapid, and inexpensive "bench-top" bioassays are highly desirable. researchgate.net Examples include the brine shrimp lethality assay for general toxicity or various cell-based assays for cytotoxicity and antiproliferative activity. researchgate.net These primary screens should be sensitive enough to detect potentially useful pharmacological activity. researchgate.net

For more detailed mechanistic studies, more complex assays are employed. These may include:

Quantal assays: These provide an "all-or-none" response, used to determine metrics like the concentration at which 50% of a cell population is affected (e.g., IC50).

Graded assays: These measure the intensity of a response relative to the compound's concentration, allowing for the determination of potency. The Enzyme-Linked Immunosorbent Assay (ELISA) is a common example used to quantify proteins and cytokines.

A crucial aspect of bioassay development is the establishment of a reference standard for calculating relative potency. pharmtech.com The data generated, often dose-response curves, must be analyzed using appropriate statistical models (e.g., four-parameter logistic model) to ensure the validity and reproducibility of the results. pharmtech.com As technology advances, there is a continuous evolution in bioassay methods, with a move towards higher throughput, automation, and the use of more physiologically relevant systems like 3D cell cultures and organoids to better predict clinical outcomes. nih.gov The development of a specialized bioassay for benzimidazoles, for instance, has enabled the detection of these compounds in various environmental samples, showcasing the specificity that can be achieved. frontiersin.org

Chemical Reactivity and Derivatization Studies of the N 2h Benzimidazol 2 Yl N Methylacetamide Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole (B57391) Ring System

The benzimidazole ring is an aromatic system susceptible to both electrophilic and nucleophilic attack. The benzene (B151609) portion of the benzimidazole is electron-rich and thus prone to electrophilic substitution, while the imidazole (B134444) part, particularly position 2, is susceptible to nucleophilic substitution due to the electron-withdrawing nature of the nitrogen atoms. chemicalbook.com

Electrophilic Substitution:

Positions 4, 5, 6, and 7 of the benzimidazole ring are calculated to be electron-rich and are therefore the primary sites for electrophilic aromatic substitution. chemicalbook.com Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation can introduce a variety of functional groups to the benzene ring. The specific conditions for these reactions would need to be optimized to control regioselectivity, as the directing effects of the fused imidazole ring can influence the position of substitution.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the benzene ring, likely at the 5- or 6-position.

Halogenation: Reactions with elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can introduce halogen atoms.

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group.

Friedel-Crafts Reactions: Acylation and alkylation can be achieved using acyl halides or alkyl halides with a Lewis acid catalyst, though these reactions can sometimes be challenging with heterocyclic systems.

The nitrogen atoms of the imidazole ring can also undergo electrophilic attack. For instance, benzimidazoles readily form salts with acids like HCl and HNO₃. chemicalbook.com Alkylation at the nitrogen atoms is also a common reaction, typically achieved with alkyl halides.

Nucleophilic Substitution:

Position 2 of the benzimidazole ring is electron-deficient and thus a target for nucleophilic substitution. chemicalbook.com However, in the case of N-(2H-benzimidazol-2-yl)-N-methylacetamide, this position is already substituted. Nucleophilic aromatic substitution (SNAAr) on the benzene ring is also possible, particularly if the ring is activated by electron-withdrawing groups. For example, a nitro group on the benzimidazole ring can be displaced by a nucleophile in an intramolecular SNAr reaction. acs.orgacs.org

| Reaction Type | Reagents | Expected Product |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-N-(2H-benzimidazol-2-yl)-N-methylacetamide |

| Bromination | Br₂, FeBr₃ | 5-Bromo-N-(2H-benzimidazol-2-yl)-N-methylacetamide |

| N-Alkylation | CH₃I, Base | N-(1-Methyl-1H-benzimidazol-2-yl)-N-methylacetamide |

Modifications and Derivatizations of the Acetamide (B32628) Moiety

The N-methylacetamide moiety offers several avenues for chemical modification, primarily centered around the amide bond and the methyl groups.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-amino-N-methylbenzimidazole and acetic acid. This reaction can be a route to further derivatization at the 2-amino position.

Reduction: The amide carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the acetamide to an N-ethyl-N-methyl-1H-benzimidazol-2-amine.

N-Dealkylation/N-Alkylation: While challenging, selective N-demethylation could be explored. More commonly, if the amide were hydrolyzed, the resulting secondary amine could be subjected to various N-alkylation or N-acylation reactions to introduce diverse substituents.

Alpha-Functionalization: The methyl group of the acetyl moiety could potentially be functionalized through enolate chemistry, although this would require a strong base and careful control of reaction conditions to avoid reactions at other sites.

| Reaction Type | Reagents | Expected Product |

| Amide Hydrolysis | HCl, H₂O, heat | 2-Amino-N-methylbenzimidazole |

| Amide Reduction | LiAlH₄, THF | N-Ethyl-N-methyl-1H-benzimidazol-2-amine |

Cyclization and Fused Ring Formation Reactions based on the Core Structure

The this compound scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the introduction of a second reactive group that can undergo an intramolecular cyclization.

For instance, if a suitable functional group were introduced at the 7-position of the benzimidazole ring, it could potentially cyclize with the acetamide nitrogen or carbonyl. Similarly, modifications of the acetamide moiety to include a reactive group could lead to cyclization onto the benzimidazole ring. The synthesis of benzimidazole derivatives through intramolecular cyclization of o-bromoaryl derivatives has been reported. organic-chemistry.org

Many synthetic strategies for benzimidazoles involve the cyclization of o-phenylenediamines with various reagents. nih.govrsc.org While the core of this compound is already formed, these methods can be adapted to build additional rings onto the existing scaffold.

Stability Studies under Varied Chemical Environments Relevant to Research

pH Stability: The compound's stability across a range of pH values would be important to determine, especially for biological assays. The amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The benzimidazole ring itself is generally stable to a wide pH range.

Thermal Stability: The thermal stability would be relevant for reactions conducted at elevated temperatures and for storage. Decomposition temperatures can be determined using techniques like thermogravimetric analysis (TGA).

Photostability: Exposure to light, particularly UV radiation, can sometimes lead to degradation of organic molecules. Photostability studies would be necessary if the compound is intended for applications where it will be exposed to light.

Solvent Stability: The stability in various organic solvents and aqueous solutions is a key practical consideration for its use in different experimental setups. Some benzimidazole derivatives have been shown to be stable in solvents like DMSO for extended periods. nih.govresearchgate.net A study on various benzimidazole drug residues found that their stability in working solutions was best at -80 °C or -20 °C. nih.gov

| Condition | Potential Instability |

| Strong Acid (e.g., 6M HCl, heat) | Hydrolysis of the acetamide bond |

| Strong Base (e.g., 6M NaOH, heat) | Hydrolysis of the acetamide bond |

| Elevated Temperature | Potential for thermal decomposition |

| UV Light Exposure | Potential for photodegradation |

Prodrug and Bioconjugation Strategies for Research Applications

Prodrug Strategies:

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. This approach can be used to improve properties such as solubility, stability, and bioavailability. For this compound, several prodrug strategies could be envisioned.

Improving Water Solubility: If the compound has poor aqueous solubility, a common strategy is to introduce a highly water-soluble promoiety, such as a phosphate or an amino acid, which can be cleaved in vivo by enzymes like phosphatases or peptidases. Highly water-soluble prodrugs of other benzimidazole carbamates have been successfully synthesized. nih.govacs.org

Targeted Delivery: A prodrug could be designed to be activated by specific enzymes that are overexpressed in a particular tissue or cell type, leading to targeted release of the active compound.

Bioconjugation Strategies:

Bioconjugation involves linking the compound to a biomolecule, such as a protein, antibody, or nucleic acid. This can be used for a variety of research applications, including:

Fluorescent Labeling: If a fluorescent tag is attached to the molecule, it can be used to visualize its localization and interactions within cells or tissues.

Affinity Probes: The compound could be attached to a solid support or a tag (like biotin) to create an affinity probe for identifying its biological targets (pull-down assays).

Targeted Drug Delivery: Conjugation to a targeting moiety, such as an antibody that recognizes a specific cell surface receptor, can be used to deliver the compound to a specific cell type.

For bioconjugation, a reactive handle would typically be introduced onto the this compound scaffold. This could be an amine, a carboxylic acid, an alkyne, or an azide, which can then be used for coupling to the biomolecule of interest using established bioconjugation chemistries.

Future Research Directions and Translational Perspectives for Benzimidazole Acetamide Derivatives

Exploration of Undiscovered Biological Targets and Pathways for Chemical Probes

The versatile nature of the benzimidazole (B57391) nucleus provides a strong foundation for its interaction with multiple biological targets. nih.gov While significant research has highlighted their roles as anticancer, antimicrobial, and anti-inflammatory agents, a vast landscape of potential targets remains unexplored. researchgate.netindexcopernicus.com Future research will likely focus on identifying and validating novel protein interactions and pathways modulated by N-(2H-benzimidazol-2-yl)-N-methylacetamide derivatives.

Key areas for exploration include:

Epigenetic Modulators: Investigating the potential of these derivatives to inhibit enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), histone methyltransferases, and DNA methyltransferases, which are often dysregulated in cancer and other diseases.

Protein-Protein Interaction (PPI) Inhibitors: Designing derivatives that can disrupt specific PPIs, which are crucial for many cellular processes and are considered a challenging but rewarding class of drug targets.

Targeting Neglected Tropical Diseases: Expanding screening programs to identify derivatives active against pathogens responsible for diseases like leishmaniasis and Chagas disease, where new therapeutic options are urgently needed. researchgate.net

Neurodegenerative Disorders: Building on initial findings that show some benzimidazole acetamides can attenuate neuroinflammation and oxidative stress, future work could explore their potential to target key proteins in Alzheimer's and Parkinson's diseases. nih.govnih.gov

This exploration will be facilitated by high-throughput screening of diverse compound libraries against a wide array of cellular and biochemical assays. The identification of novel targets will open new avenues for therapeutic intervention.

Table 1: Potential Undiscovered Biological Targets for Benzimidazole-Acetamide Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | Aurora Kinases, Janus Kinases (JAKs) | Oncology, Inflammatory Disorders |

| Epigenetic Enzymes | HDACs, PARPs, DNMTs | Oncology, Genetic Disorders |

| G-Protein Coupled Receptors (GPCRs) | Orphan GPCRs | Various |

| Ion Channels | Calcium, Potassium Channels | Cardiovascular, Neurological Disorders |

| Protein-Protein Interactions | p53-MDM2, Bcl-2 family | Oncology |

Integration of Advanced Synthetic Methodologies for Enhanced Compound Libraries

The synthesis of diverse and complex chemical libraries is fundamental to drug discovery. While traditional methods for benzimidazole synthesis, such as the condensation of o-phenylenediamines with carboxylic acids or aldehydes, are well-established, future efforts will focus on more advanced and efficient methodologies. arabjchem.orgingentaconnect.com These new strategies aim to increase structural diversity, improve yields, and incorporate greener chemistry principles. benthamdirect.com

Future synthetic approaches will likely include:

Catalytic Cyclization and Coupling Reactions: Increased use of novel catalysts, including nanocatalysts and biocatalysts, to facilitate the synthesis of the benzimidazole core under milder and more environmentally friendly conditions. ingentaconnect.combenthamdirect.com

Diversity-Oriented Synthesis (DOS): Employing DOS strategies to rapidly generate libraries of structurally complex and diverse benzimidazole-acetamide derivatives from a common starting material.

Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and efficient synthesis, particularly for reactions that are difficult to control in batch processes.

Click Chemistry: Incorporating "clickable" moieties into the benzimidazole-acetamide scaffold to allow for easy and efficient late-stage functionalization, creating a wide range of derivatives for screening. nih.gov

These advanced methods will accelerate the generation of novel compound libraries, providing a richer pool of candidates for biological screening and the development of structure-activity relationships (SAR). rsc.org

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and reducing costs. nih.govresearchgate.net For benzimidazole-acetamide derivatives, these computational tools can be applied across the entire discovery pipeline, from target identification to lead optimization.

Key applications of AI and ML include:

Predictive Modeling (QSAR): Developing robust quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives, helping to prioritize which compounds to synthesize and test. mdpi.com

De Novo Drug Design: Using generative AI models to design entirely new benzimidazole-acetamide derivatives with desired properties, exploring a virtually unlimited chemical space. researchgate.netnih.gov

Virtual Screening: Employing ML-based algorithms to screen massive virtual libraries of compounds against specific biological targets, identifying potential hits with greater accuracy than traditional methods. nih.govfrontiersin.org

ADMET Prediction: Using AI to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase, reducing late-stage failures. researchgate.net

The integration of AI and ML will enable a more data-driven and efficient approach to designing the next generation of benzimidazole-based therapeutics. nih.gov

Table 2: AI and Machine Learning Applications in Benzimidazole-Acetamide Research

| Application | AI/ML Technique | Objective |

| Virtual Screening | Support Vector Machines (SVM), Random Forest (RF) | Identify potential hit compounds from large databases. nih.gov |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generate novel molecular structures with desired properties. nih.gov |

| QSAR Modeling | Deep Neural Networks (DNNs), Gradient Boosting | Predict biological activity based on chemical structure. |

| ADMET Prediction | Graph Convolutional Networks (GCNs) | Forecast pharmacokinetic and toxicity profiles. nih.gov |

Deeper Mechanistic Elucidation of Observed Biological Activities through Omics Approaches

While the biological activities of many benzimidazole derivatives have been established, a deep understanding of their precise mechanisms of action is often lacking. "Omics" technologies—genomics, proteomics, and metabolomics—offer powerful tools to unravel the complex cellular responses to these compounds on a system-wide level.

Future research should leverage these approaches to:

Target Identification and Validation: Using chemoproteomics with clickable or photo-affinity probes based on the benzimidazole-acetamide scaffold to directly identify protein targets in complex biological systems.

Pathway Analysis: Employing transcriptomics (RNA-Seq) and proteomics to analyze changes in gene and protein expression following treatment with a lead compound, revealing the cellular pathways that are modulated.

Metabolomic Profiling: Using metabolomics to understand how these compounds alter cellular metabolism, which can provide insights into their mechanism of action and potential off-target effects.

Mechanism of Resistance: For antimicrobial or anticancer derivatives, using multi-omics approaches to identify the mechanisms by which cells or microorganisms develop resistance.

A comprehensive, multi-omics understanding of how these compounds work will be crucial for their clinical translation and for the rational design of more effective and selective next-generation drugs.

Development of Novel Research Tools and Probes based on the this compound Scaffold

Beyond their direct therapeutic potential, derivatives of the this compound scaffold can be developed into valuable chemical probes and research tools to study biological processes. nih.gov The unique structural and photophysical properties of the benzimidazole core can be exploited for these applications.

Future development in this area includes:

Activity-Based Protein Profiling (ABPP) Probes: Designing derivatives with reactive "warheads" and reporter tags (e.g., alkynes or azides for click chemistry) to covalently label and identify specific enzymes in their active state. nih.gov

Fluorescent Probes: Synthesizing derivatives with intrinsic fluorescence or by conjugating them to fluorophores to visualize biological targets and processes within living cells using advanced microscopy techniques.

Affinity-Based Probes: Immobilizing benzimidazole-acetamide ligands onto solid supports to create affinity chromatography matrices for the purification and identification of their protein binding partners.

Target Engagement Assays: Using probes to confirm that a drug candidate is binding to its intended target within a cellular environment, which is a critical step in drug development. nih.gov

The creation of these specialized tools will not only advance our understanding of the biology surrounding the targets of these compounds but will also facilitate the broader drug discovery efforts for various diseases.

Q & A

Q. Advanced

- DNA Binding : UV-Vis titration and fluorescence quenching assess intercalation or groove-binding (e.g., Kₐ values for Ni(II)/Co(II) complexes ).

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli with broth microdilution .

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts interactions with therapeutic targets like kinases or viral proteases .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can reaction mechanisms for benzimidazole alkylation be elucidated using computational chemistry?

Advanced

DFT studies (e.g., Gaussian 09) map transition states and activation energies. For example, analyzing nucleophilic attack at the benzimidazole N-atom reveals charge transfer via natural bond orbital (NBO) analysis. Kinetic isotope effects (KIEs) and Hammett plots further validate proposed mechanisms .

What solvent systems optimize photochemical alkylation of benzimidazoles with acetamides?

Advanced

Polar aprotic solvents (e.g., DMF) enhance charge separation in photoinduced electron transfer (PET) reactions. For N-methylacetamide derivatives, UV irradiation (365 nm) in acetonitrile with [Ru(bpy)₃]²⁺ as a catalyst achieves high yields. Solvent polarity indices correlate with reaction rates in radical-mediated pathways .

How can purification challenges arising from byproducts in benzimidazole synthesis be mitigated?

Q. Basic

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization : Ethanol/water mixtures purify polar derivatives .

- HPLC-Prep : Reverse-phase C18 columns resolve closely related impurities .

What crystallographic techniques characterize polymorphism in this compound derivatives?

Advanced

Single-crystal X-ray diffraction (SC-XRD) determines packing motifs and hydrogen-bonding networks. For example, NIST reference data (e.g., CCDC entries) reveal polymorph stability differences. Differential scanning calorimetry (DSC) complements XRD by identifying phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.